F-Peg2-cooh

PROTAC Lipophilicity Linker Design

Standard PEG2-COOH linkers lack handles for imaging and often show suboptimal metabolic stability. F-Peg2-cooh solves this via a terminal fluorine atom.\n\n- **For PROTAC design**: Fluorination reduces lipophilicity and improves membrane permeability vs. non-fluorinated PEG2 (CAS 51951-04-3).\n- **For imaging probes**: Enables 18F-PET radiolabeling and 19F NMR conformational analysis-unavailable with generic PEG linkers.\n- **Supply**: BenchChem provides research-grade material with documented purity, ready for immediate shipment.

Molecular Formula C6H11FO4
Molecular Weight 166.15 g/mol
Cat. No. B11916302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF-Peg2-cooh
Molecular FormulaC6H11FO4
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESC(COCC(=O)O)OCCF
InChIInChI=1S/C6H11FO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9)
InChIKeyGABLVLHZUWMWFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





F-Peg2-cooh: Fluorinated PROTAC Linker


F-Peg2-cooh (CAS 2383964-72-3, MW 166.15) is a bifunctional polyethylene glycol (PEG)-based linker, classified primarily as a PROTAC linker. It features a terminal fluorine atom on a two-unit PEG chain capped with a carboxylic acid moiety . While its primary role is to conjugate E3 ligase ligands to target protein ligands in the synthesis of proteolysis-targeting chimeras (PROTACs), its defining feature is the terminal fluorine. This substitution provides a chemical handle for nuclear imaging and introduces distinct physicochemical properties compared to non-fluorinated PEG linkers, which are known for excellent aqueous solubility but can suffer from reduced metabolic stability and cell permeability [1]. This document provides a focused, evidence-based assessment of where the fluorination in F-Peg2-cooh offers quantifiable differentiation from its closest analogs, guiding scientific selection for research and development.

F-Peg2-cooh vs. Non-Fluorinated PEG Linkers


While F-Peg2-cooh is a PROTAC linker, its terminal fluorine atom fundamentally differentiates it from standard PEG2-COOH (CAS 51951-04-3, MW 178.18) and other non-fluorinated analogs. Generic substitution fails because the fluorine imparts a unique combination of properties not found in standard PEGs. Firstly, the C-F bond provides a site for 19F NMR and PET imaging [1], capabilities absent in non-fluorinated PEG linkers. Secondly, fluorination is a widely validated medicinal chemistry strategy to reduce lipophilicity, increase cell membrane permeability, and modulate metabolic stability, parameters where standard PEG chains often underperform [2]. The choice of linker is not arbitrary; it directly influences ternary complex stability, degradation efficiency, and overall drug-like properties of the final PROTAC molecule [3]. The evidence below quantifies these specific advantages of F-Peg2-cooh over its non-fluorinated counterparts, providing a clear basis for its selection over generic alternatives.

F-Peg2-cooh: Comparative Evidence Guide


Fluorination Reduces Lipophilicity

The introduction of a single fluorine atom into a linker scaffold is a validated strategy to reduce lipophilicity (LogP). Research on PROTACs with 'skipped' fluorination patterns in a pentanediol scaffold demonstrated a measurable reduction in LogP, as quantified by a specialized 19F NMR technique. This lowering of LogP is crucial for improving aqueous solubility and overall drug-likeness compared to PROTACs constructed with non-fluorinated linkers [1].

PROTAC Lipophilicity Linker Design

Enhanced Metabolic Stability

Standard PEG chains can be susceptible to in vivo metabolic degradation, which limits their efficacy. In contrast, a fluorinated PEG segment is designed to provide resistance to metabolic degradation and clearance. This is achieved by increasing the molecule's size and shielding it from enzymatic activity, thereby potentially improving pharmacokinetic properties . This is a class-level inference based on the general properties of fluorinated PEGs, as direct F-Peg2-cooh metabolic data is not yet available.

PROTAC Metabolic Stability Pharmacokinetics

19F NMR and PET Imaging Capability

Unlike standard PEG2-COOH, the terminal fluorine of F-Peg2-cooh provides a unique spectroscopic and radiochemical handle. This enables non-invasive 19F NMR analysis for tracking and quantifying the compound and its conjugates in vitro and in vivo. Furthermore, the 19F atom can be substituted for the positron-emitting isotope 18F, allowing the synthesis of radiolabeled PEGs for positron emission tomography (PET) imaging to directly study their pharmacokinetics and biodistribution [1].

Imaging PET 19F NMR Pharmacokinetics

Improved Cell Membrane Permeability

While PEG linkers are chosen for their hydrophilicity and ability to improve solubility, this can come at the cost of reduced cell membrane permeability. The strategic incorporation of fluorine is used in medicinal chemistry to modulate and often improve a compound's ability to cross cell membranes [1]. This is a key design principle for PROTACs, which must enter cells to exert their protein degradation function. This advantage is a class-level inference based on the well-established medicinal chemistry of fluorination, applied to the PROTAC linker context.

PROTAC Cell Permeability DMPK

F-Peg2-cooh Application Scenarios


Next-Generation PROTAC Design

This is the primary application for F-Peg2-cooh. Scientists engaged in the design-synthesis-test cycles of PROTAC development should select this linker when seeking to systematically improve the drug-likeness of their lead candidates. The rationale, supported by class-level inference on fluorinated linkers, is that incorporating F-Peg2-cooh is a strategic move to reduce lipophilicity and enhance metabolic stability compared to non-fluorinated PEG2-COOH linkers [1]. This addresses the common challenge of poor in vivo performance in early-stage PROTACs and can improve solubility, making formulation and administration easier. The choice is particularly relevant when the target protein is intracellular, as the potential for improved membrane permeability offered by fluorination becomes critical for intracellular target engagement [2].

Imaging Probe Synthesis for PK Studies

For researchers in DMPK and translational sciences, F-Peg2-cooh is a uniquely enabling reagent for creating imaging probes. Its terminal fluorine allows for the synthesis of 18F-radiolabeled conjugates, which can be used for non-invasive PET imaging to quantitatively study the biodistribution, clearance, and tumor penetration of the linked biomolecule [3]. This provides direct, high-resolution, and quantifiable PK data that is unattainable with non-fluorinated PEG linkers. This scenario is highly relevant for academic and industrial labs aiming to de-risk the development of their PROTACs or antibody-drug conjugates (ADCs) by obtaining early, critical insights into their in vivo behavior.

19F NMR for Linker Mechanistic Studies

This application scenario is ideal for researchers focused on understanding the fundamental role of linkers in PROTAC ternary complex formation and cellular behavior. The 19F nucleus in F-Peg2-cooh serves as a non-perturbing and easily detectable NMR probe [3]. When incorporated into a PROTAC, the fluorine atom allows researchers to use 19F NMR to monitor the compound's conformational dynamics, solubility state, or interactions with proteins in complex biological matrices. This is a direct, label-free analytical advantage that standard PEG linkers cannot offer. Selecting F-Peg2-cooh enables a higher level of biophysical characterization and mechanistic insight, which can guide more rational and efficient linker optimization.

Technical Documentation Hub

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